molecular formula C4H6N4OS B565728 5,6-Diamino-2-thiouracil-13C,15N CAS No. 1246816-80-7

5,6-Diamino-2-thiouracil-13C,15N

Cat. No.: B565728
CAS No.: 1246816-80-7
M. Wt: 160.164
InChI Key: QYSWOQHLIDKEOL-BFQMUAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-2-thiouracil-13C,15N is a stable isotope-labeled compound with the molecular formula C3[13C]H6N3[15N]OS and a molecular weight of 160.17. This compound is a derivative of thiouracil, a sulfur-containing analog of uracil, and is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-thiouracil-13C,15N typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the thiouracil structureThe reaction conditions often involve the use of isotopically labeled precursors and specific catalysts to ensure the incorporation of the labels at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-thiouracil-13C,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiouracil core.

Scientific Research Applications

5,6-Diamino-2-thiouracil-13C,15N has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo safely.

    Medicine: Applied in clinical diagnostics, imaging, and newborn screening.

    Industry: Used in the production of anticancer and analgesic agents.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-thiouracil-13C,15N involves its interaction with specific molecular targets and pathways. The compound’s isotopic labels allow for detailed studies of its binding interactions and metabolic pathways. These studies help elucidate the compound’s effects at the molecular level, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-2-thiouracil
  • 2-Mercapto-4,5-diamino-6-hydroxypyrimidine
  • 4,5-Diamino-2-mercaptopyrimidin-6-ol
  • 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine

Uniqueness

5,6-Diamino-2-thiouracil-13C,15N is unique due to its stable isotopic labeling, which allows for detailed studies using techniques such as NMR spectroscopy. This labeling provides a distinct advantage over similar compounds, enabling precise tracking and analysis of metabolic and chemical processes.

Biological Activity

5,6-Diamino-2-thiouracil-13C,15N is an isotopically labeled derivative of diaminouracil, a compound known for its structural similarity to uracil. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis of biological processes involving this compound. This article explores its biological activity, particularly in the context of nucleic acid metabolism and potential therapeutic applications.

This compound features two amino groups at positions 5 and 6, along with a thiol group at position 2. The isotopic labeling facilitates advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS), which are crucial for studying metabolic pathways in microorganisms.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in nucleic acid metabolism. Its structural similarity to uracil enables it to interfere with RNA synthesis by competing for incorporation into RNA molecules. This mechanism suggests potential applications as an antiviral agent and in cancer therapy by targeting rapidly dividing cells that rely on nucleic acid synthesis.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes such as:

  • Thymidylate synthase : Involved in DNA synthesis.
  • Dihydropyrimidine dehydrogenase : Plays a role in pyrimidine metabolism.

These inhibitory effects can disrupt the normal function of nucleic acids, leading to reduced cell proliferation.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against various RNA viruses. The compound was shown to significantly reduce viral replication in vitro by inhibiting viral RNA polymerase activity. This highlights its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Cell Lines

In another study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound's ability to interfere with nucleic acid synthesis was linked to its cytotoxic effects on rapidly dividing cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Thiouracil Contains a thiol groupPrecursor to many nucleobase analogs
4-Amino-2-thiouracil Amino group at position 4Exhibits different biological activities
6-Amino-2-thiouracil Amino group at position 6Known for its role in enzyme inhibition
5-Amino-2-thiouracil Amino group at position 5Different reactivity profiles compared to others

The uniqueness of this compound lies in its dual amino substitutions and isotopic labeling, enhancing its utility in biochemical research compared to other thiouracil derivatives.

Properties

IUPAC Name

6-amino-5-(15N)azanyl-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)/i2+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-BFQMUAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C](NC(=S)NC1=O)N)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.